2-Amino-5-propionamidobenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
104986-14-3 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-amino-5-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
BUIDWVFBLVCZOF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
Synonyms |
Benzoic acid, 2-amino-5-[(1-oxopropyl)amino]- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 5 Propionamidobenzoic Acid and Its Analogues
Established Synthetic Pathways
Established synthetic routes to 2-amino-5-propionamidobenzoic acid and related compounds rely on well-understood organic reactions, including electrophilic aromatic substitution, amidification, and transformations of precursor molecules.
Multi-step Reaction Sequences for Aromatic Substitution
The synthesis of polysubstituted benzene (B151609) derivatives, such as this compound, requires careful planning of reaction sequences to ensure the correct placement of substituents. libretexts.org The directing effects of the functional groups already present on the aromatic ring dictate the position of incoming groups in electrophilic aromatic substitution (EAS) reactions. lumenlearning.comyoutube.com
For instance, in synthesizing a meta-disubstituted product, a meta-directing group must be introduced first. lumenlearning.com Conversely, to obtain ortho or para isomers, an ortho/para-directing group should be installed initially. lumenlearning.com The amino group (-NH2) is an activating, ortho/para-directing group, while a nitro group (-NO2) is a deactivating, meta-directing group. libretexts.org This directing influence is a critical consideration in the multi-step synthesis of complex aromatic compounds. libretexts.org
A common strategy involves the nitration of an aromatic ring, which introduces a meta-directing nitro group. libretexts.org This can then be followed by other substitutions. Subsequently, the nitro group can be reduced to an ortho/para-directing amino group, allowing for further controlled substitutions. lumenlearning.com For example, to synthesize m-bromoaniline from benzene, nitration is performed first, followed by bromination, and finally, reduction of the nitro group. libretexts.org
Amidification and Carboxylic Acid Functionalization Strategies
The formation of the amide bond is a crucial step in the synthesis of this compound. Amides are commonly synthesized by reacting a carboxylic acid or its more reactive derivative, such as an acyl chloride, with an amine. nih.govlibretexts.org The direct reaction of a carboxylic acid with an amine is possible but often requires harsh conditions. libretexts.org Therefore, activating agents are frequently employed to facilitate the reaction under milder conditions. nih.gov
Various reagents can be used to activate carboxylic acids for amidation, including titanium tetrachloride (TiCl4) and boronic acids. nih.gov For instance, a general procedure for the direct condensation of carboxylic acids and amines in the presence of TiCl4 in pyridine (B92270) has been reported to produce amides in moderate to excellent yields. nih.gov Another approach involves the use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the reaction between carboxylate salts and amines. organic-chemistry.org
Furthermore, the carboxylic acid group itself can be introduced or modified through various functionalization strategies. One common method is the oxidation of an alkyl side chain on an aromatic ring. jru.edu.in
Precursor-based Synthesis Approaches
The synthesis of this compound can also be achieved starting from various precursor molecules. For example, derivatives of aminobenzoic acid can be synthesized by reacting them with aromatic halides in pyridine. nih.gov Another approach involves the synthesis of 2-amino-5-bromobenzoic acid from o-aminobenzoic acid through bromination. chemicalbook.com This bromo-substituted compound can then potentially be further functionalized.
A practical five-step synthesis for 2-amino-5-methoxypropiophenone has been described, starting from 3-chloropropiophenone. researchgate.net This highlights how a propiophenone (B1677668) scaffold can be built and subsequently modified to introduce the desired amino and other functional groups. Similarly, a method for preparing 2-amino-5-fluorobenzoic acid starts with 4-fluoroaniline, which undergoes condensation and cyclization reactions to form an intermediate that is then oxidized to the final product. google.com
The following table summarizes some precursor-based synthetic approaches for related aminobenzoic acid derivatives.
| Starting Material | Key Reactions | Product | Reference |
| o-Aminobenzoic acid | Bromination | 2-Amino-5-bromobenzoic acid | chemicalbook.com |
| 4-Fluoroaniline | Condensation, Cyclization, Oxidation | 2-Amino-5-fluorobenzoic acid | google.com |
| 3-Chloropropiophenone | Five-step sequence | 2-Amino-5-methoxypropiophenone | researchgate.net |
| 2-Hydroxyphenylacetic acid | Methylation, Formylation, Aldol-type condensation, Reduction | 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic acid | mdpi.com |
Green Chemistry Principles in Synthesis Optimization
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable chemical processes. jsynthchem.com The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including this compound and its analogues.
Atom Economy Maximization in Synthetic Routes
Atom economy is a key principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. researchgate.net Multi-component reactions are a prime example of reactions that adhere to this principle, as they often involve the combination of three or more reactants in a single step to form a complex product with high efficiency. researchgate.net
Exploration of Safer Solvents and Auxiliary Substances
The choice of solvents and other auxiliary substances is a critical aspect of green chemistry. mdpi.com Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. mdpi.com Consequently, there is a growing interest in replacing these hazardous solvents with safer alternatives. mdpi.com
Green solvents that are being explored include water, supercritical fluids like carbon dioxide, and ionic liquids or deep eutectic solvents (DESs). mdpi.com DESs, which are mixtures of Lewis or Brønsted acids and bases, are particularly promising due to their low vapor pressure, high thermal stability, and tunable properties. jsynthchem.commdpi.com For instance, a greener approach to the synthesis of benzocaine (B179285) analogues has been reported using natural deep eutectic solvents (NADES) as the reaction medium. jsynthchem.com The use of such environmentally benign solvent systems can significantly reduce the pollution associated with chemical synthesis. mdpi.com
Catalysis in Environmentally Benign Synthetic Processes
The direct amidation of carboxylic acids with amines is a cornerstone of many synthetic pathways, including that for this compound. Green chemistry principles encourage the use of catalysts to facilitate these reactions under milder conditions, thereby reducing energy consumption and by-product formation. mdpi.com
A variety of catalysts have been explored for direct amide bond formation. For instance, boric acid has been demonstrated as an effective homogeneous catalyst for the amidation of benzoic acid derivatives. sciepub.com The proposed mechanism involves the formation of a mixed anhydride (B1165640) intermediate with the carboxylic acid, which is then more susceptible to nucleophilic attack by the amine. sciepub.com This process regenerates the boric acid catalyst, allowing it to be used in sub-stoichiometric amounts. sciepub.com
Solid acid catalysts, such as Montmorillonite K-10 clay, offer a heterogeneous and reusable option for the acylation of amines. researchgate.net These catalysts provide acidic sites that can activate the carboxylic acid, facilitating the reaction. researchgate.net The use of solid catalysts simplifies product purification, as the catalyst can be easily removed by filtration, a significant advantage in terms of waste reduction. researchgate.net
Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been identified as an efficient catalyst for the direct synthesis of amides from carboxylic acids and amines, particularly under microwave-assisted, solvent-free conditions. mdpi.comnih.gov This method is notable for its rapid reaction times and high yields, with the catalyst playing a crucial role in enabling the reaction to proceed efficiently. nih.gov
The table below summarizes various catalytic systems used in amidation reactions relevant to the synthesis of this compound analogues.
| Catalyst | Reactants | Reaction Conditions | Yield | Reference |
| Boric Acid | Benzoic acid, Benzylamine | Toluene, reflux | High | sciepub.com |
| Montmorillonite K-10 | Amines, Acetic Anhydride | Ambient temperature | Good | researchgate.net |
| Ceric Ammonium Nitrate (CAN) | Benzoic acid, p-Toluidine | 160-165 °C, microwave, solvent-free | >95% | mdpi.comnih.gov |
| Thionyl Chloride | Carboxylic acids, Amines | One-pot | Excellent | rsc.org |
| Triflic Acid (TfOH) | α-Amino acid derivatives, Aromatics | Friedel-Crafts acylation | Variable | nih.gov |
Waste Prevention and Minimization Strategies
Waste prevention is a fundamental principle of green chemistry, directly addressing the environmental impact of chemical syntheses. In the context of synthesizing this compound, strategies focus on maximizing atom economy and minimizing the use of hazardous reagents and solvents.
Traditional amidation methods often rely on stoichiometric activating agents, which generate significant amounts of waste. ucl.ac.uk Catalytic direct amidation, as discussed previously, is a key strategy for waste prevention as it avoids the use of these reagents. mdpi.comucl.ac.uk The development of solvent-free reaction conditions, often coupled with microwave assistance, further reduces waste by eliminating the need for large volumes of organic solvents that require costly and energy-intensive disposal and recycling. mdpi.comnih.gov
Comparing different amide-forming reactions using green chemistry metrics such as atom economy, reaction mass efficiency, and process mass intensity allows for a quantitative assessment of their environmental footprint. acs.org Such analyses consistently highlight the benefits of catalytic, condensation-based approaches over traditional methods that involve stoichiometric activators or protecting groups. acs.org
Energy Efficiency Considerations in Synthetic Design
Energy efficiency is a critical aspect of sustainable chemical manufacturing. In the synthesis of amides like this compound, energy inputs can be significant, particularly for reactions requiring high temperatures and long reaction times.
Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency. mdpi.comnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. ijprdjournal.com This can translate to substantial energy savings, especially in large-scale production. For example, the synthesis of amides using a catalytic amount of ceric ammonium nitrate under microwave irradiation can be completed in hours, whereas conventional methods might require much longer periods. nih.gov
The choice of catalyst can also influence energy requirements. Highly active catalysts that enable reactions to proceed at lower temperatures can significantly reduce the energy demand of the synthesis. ucl.ac.uk The ongoing development of new and more efficient catalytic systems is thus crucial for designing more energy-efficient synthetic routes to complex molecules.
Advanced Synthetic Techniques
To further enhance the efficiency and sustainability of synthesizing this compound and its analogues, advanced synthetic techniques such as one-pot strategies and the use of microwave and ultrasonic irradiation are being increasingly employed.
One-Pot Synthesis Strategies for Enhanced Efficiency
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. researchgate.net For the synthesis of acylated aminobenzoic acids, a one-pot approach could involve the in situ formation of a reactive acylating agent followed by its reaction with the aminobenzoic acid derivative.
The synthesis of amidonaphthoquinones from aminonaphthoquinones has been successfully achieved in a one-pot procedure involving in situ reduction of the quinone, amide formation, and subsequent re-oxidation. nih.gov This demonstrates the potential of tandem reactions within a one-pot setting to construct complex molecules efficiently. Similar strategies could be envisioned for the synthesis of this compound, potentially combining multiple transformations into a single, streamlined process.
Microwave-Assisted and Ultrasonic Synthesis Applications
Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating a variety of chemical transformations, including amide bond formation. nih.gov The rapid heating and potential for non-thermal microwave effects can lead to dramatic reductions in reaction times, often from hours to minutes, and can also improve reaction yields and product purity. ijprdjournal.commdpi.com The synthesis of various amides and related heterocyclic compounds has been shown to be significantly enhanced by microwave irradiation, often in solvent-free or aqueous media, which aligns with the principles of green chemistry. nih.govindexcopernicus.com For the synthesis of this compound, a microwave-assisted acylation of a suitable aminobenzoic acid precursor could offer a rapid and efficient route.
Ultrasonic irradiation is another energy source that can be used to promote chemical reactions. ijariie.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate reaction rates. ijariie.com Ultrasound has been successfully applied to the synthesis of amides from carboxylic acids and isocyanides, as well as from nitriles. ijariie.com Furthermore, ultrasound has been used to promote amide coupling reactions, resulting in excellent yields in significantly reduced reaction times compared to conventional stirring methods. thieme-connect.com The application of ultrasonic energy could therefore be a valuable tool in the synthesis of this compound, offering a mild and efficient alternative to traditional heating methods.
The table below provides examples of advanced synthetic techniques applied to amide synthesis.
| Technique | Reactants | Conditions | Key Advantages | Reference |
| One-Pot Synthesis | Carboxylic acids, Amines, Thionyl chloride | Single vessel, no isolation of intermediate | High efficiency, reduced waste | rsc.org |
| One-Pot Synthesis | Aromatic amines, Diethyl malonate | Catalytic, decarboxylative acylation | Cost-effective, access to diverse amides | google.com |
| Microwave-Assisted Synthesis | Carboxylic acids, Amines, CAN catalyst | Solvent-free, 160-165 °C | Rapid (hours), high yields, green | nih.gov |
| Microwave-Assisted Synthesis | p-Aminobenzoic acid, Ethanol, HCl | Reflux | Rapid (minutes), high yield | indexcopernicus.com |
| Ultrasonic Synthesis | Carboxylic acid, Aromatic amines, Coupling agents | Room temperature | Drastically reduced reaction time, excellent yields | thieme-connect.com |
| Ultrasonic Synthesis | Nitriles, Potassium tert-butoxide | Room temperature | Short reaction times (15-90 min), good to excellent yields | ijariie.com |
Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Propionamidobenzoic Acid
Functional Group Transformations and Modifications
The reactivity of 2-Amino-5-propionamidobenzoic acid is dictated by the interplay of its three distinct functional groups: the aromatic amine, the carboxylic acid, and the propionamide (B166681) side chain. Each of these groups can be selectively targeted to yield a variety of modified structures.
The aromatic amine group is nucleophilic and can undergo reactions typical of primary aromatic amines. These include diazotization, acylation, and alkylation. For instance, treatment with nitrous acid can convert the amino group into a diazonium salt, a versatile intermediate for introducing a wide range of substituents onto the aromatic ring. Acylation of the amine with acyl chlorides or anhydrides can form corresponding amides. lumenlearning.com
The carboxylic acid group, being acidic, can readily undergo esterification and amidation reactions. numberanalytics.comyoutube.com Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with alcohols or amines to form esters or amides, respectively.
The propionamide group is generally less reactive than the amino and carboxylic acid groups. However, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and propylamine. The amide nitrogen can also undergo N-alkylation under specific conditions. Furthermore, the propionamide group can participate in rearrangements, such as the Hofmann rearrangement, to produce an amine with one less carbon atom. wikipedia.org
Derivatization for Analytical and Structural Elucidation Purposes
To facilitate analysis by modern analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), non-volatile and polar compounds like this compound often require derivatization to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com
Formation of Volatile Derivatives for Spectroscopic Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of organic compounds, but it requires the analytes to be volatile and thermally stable. researchgate.net Derivatization is therefore a crucial step in the GC-MS analysis of aminobenzoic acids and their derivatives. nih.govnih.gov
Common derivatization strategies for compounds containing amino and carboxylic acid groups include silylation and acylation. Silylation involves the replacement of active hydrogens in the amino and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comthermofisher.com This process significantly increases the volatility of the molecule.
Acylation, particularly with fluorinated anhydrides such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), is another effective method. This approach introduces fluorine atoms, which can enhance detectability by electron capture detection (ECD) in GC.
Below is a table illustrating potential volatile derivatives of this compound for GC-MS analysis.
| Derivatization Reagent | Derivative Name | Molecular Weight Increase ( g/mol ) | Key Spectroscopic Features |
| BSTFA | 2-(trimethylsilylamino)-5-propionamido-trimethylsilylbenzoate | 144 | Presence of characteristic Si-CH₃ signals in ¹H NMR and a prominent M-15 peak in the mass spectrum. |
| PFPA | 2-(pentafluoropropionylamino)-5-propionamido-pentafluoropropionic benzoic anhydride | 292 | Significant increase in molecular weight and characteristic fragmentation patterns of the pentafluoropropionyl group in the mass spectrum. |
This table presents hypothetical data for illustrative purposes.
Derivatization for Chromatographic Separation and Detection
For high-performance liquid chromatography (HPLC), derivatization can be employed to enhance the detectability of the analyte, particularly when using UV-Vis or fluorescence detectors. While this compound possesses a chromophore, derivatization can introduce a more strongly absorbing or fluorescent tag, thereby lowering the limit of detection.
Esterification of the carboxylic acid group with a fluorescently-tagged alcohol is a common strategy. For example, reaction with a reagent like 4-bromomethyl-7-methoxycoumarin (B43491) can yield a highly fluorescent ester derivative. Similarly, the amino group can be reacted with fluorescent labeling reagents such as dansyl chloride or fluorescamine.
The choice of derivatization reagent for HPLC depends on the detector being used and the specific requirements of the analysis.
| Derivatization Reagent | Target Functional Group | Resulting Derivative Type | Detection Enhancement |
| Dansyl Chloride | Amino Group | Sulfonamide | Fluorescence |
| 4-Bromomethyl-7-methoxycoumarin | Carboxylic Acid Group | Ester | Fluorescence |
| o-Phthalaldehyde (OPA) | Amino Group | Isoindole | Fluorescence |
This table presents potential derivatization strategies for HPLC analysis.
Reaction Mechanisms of Derivatization Processes
The derivatization of this compound follows well-established reaction mechanisms.
The esterification of the carboxylic acid group under acidic conditions (Fischer esterification) proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.comchemguide.co.uk The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com
Silylation of the amino and carboxylic acid groups typically proceeds via a nucleophilic substitution reaction. wikipedia.org A silylating reagent, such as BSTFA, contains a good leaving group. The active hydrogen on the amino or carboxylic acid group is abstracted, and the resulting nucleophile attacks the silicon atom of the silylating agent, displacing the leaving group and forming a stable silyl (B83357) derivative. wikipedia.org
Acylation of the amino group with an acyl halide or anhydride also involves nucleophilic substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl halide, a halide ion is eliminated, while for an anhydride, a carboxylate ion is the leaving group. This results in the formation of a new amide bond. google.com
Synthesis of Advanced Derivatives for Specific Chemical Applications
The trifunctional nature of this compound makes it a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds. The presence of the amino and carboxylic acid groups in an ortho position on the aromatic ring is particularly conducive to cyclization reactions. core.ac.uk
For instance, by reacting this compound with appropriate reagents, it is possible to construct fused heterocyclic systems. Reaction with a 1,3-dicarbonyl compound could lead to the formation of quinoline (B57606) derivatives. Similarly, reaction with phosgene (B1210022) or its equivalents could yield isatoic anhydride derivatives, which are themselves versatile intermediates for the synthesis of a variety of heterocyclic compounds, including quinazolinones. The synthesis of such derivatives opens up possibilities for exploring their potential applications in medicinal chemistry and materials science. nih.gov
Advanced Spectroscopic Characterization of 2 Amino 5 Propionamidobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In the ¹H NMR spectrum of aminobenzoic acid derivatives, the chemical shifts of the aromatic protons are influenced by the electronic effects of both the amino (-NH₂) and carboxylic acid (-COOH) groups, as well as any substituents on the ring. For instance, in 2-amino-5-iodobenzoic acid, the aromatic protons appear at distinct chemical shifts, providing information about their positions relative to the substituents. chemicalbook.com Similarly, the spectrum of 2-amino-5-fluorobenzoic acid shows characteristic signals for its aromatic protons. chemicalbook.com
For 2-amino-5-propionamidobenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the benzene (B151609) ring. The propionamide (B166681) group (-NH-CO-CH₂-CH₃) would introduce signals for the amide proton, the methylene (B1212753) protons, and the methyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and propionamide groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 8.0 | Multiplet |
| Amide NH | 7.5 - 8.5 | Singlet |
| Carboxylic Acid OH | 10.0 - 12.0 | Singlet (broad) |
| Methylene CH₂ | 2.2 - 2.5 | Quartet |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the propionamide group. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
The IR and Raman spectra of this compound are expected to exhibit characteristic bands for the amino, carboxylic acid, and amide functional groups. The analysis of these spectra is often supported by theoretical calculations to assign the vibrational modes accurately. researchgate.net
Amino (-NH₂) group: Symmetric and asymmetric N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. The N-H bending vibration appears around 1600-1650 cm⁻¹.
Carboxylic acid (-COOH) group: A broad O-H stretching band is expected from 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid is a strong band appearing around 1700-1730 cm⁻¹.
Amide (-NH-CO-) group: The N-H stretching vibration appears around 3300 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption typically found between 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) occurs in the 1510-1570 cm⁻¹ region.
Aromatic ring: C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.
Studies on related molecules like 2-aminobenzoic acid and its halogenated derivatives provide a basis for these assignments. researchgate.netnih.govresearchgate.net For example, the IR and Raman spectra of 2-amino-5-fluorobenzoic acid have been extensively analyzed and interpreted with the aid of density functional theory (DFT) calculations. nih.gov
Table 2: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H stretch | 3300 - 3500 |
| N-H bend | 1600 - 1650 | |
| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 (broad) |
| C=O stretch | 1700 - 1730 | |
| Amide (-NH-CO-) | N-H stretch | ~3300 |
| C=O stretch (Amide I) | 1630 - 1680 | |
| N-H bend (Amide II) | 1510 - 1570 | |
| Aromatic Ring | C-H stretch | >3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. researchgate.net
For this compound, the molecular ion peak [M]⁺ in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry can provide the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented and the resulting fragment ions are analyzed, can reveal detailed structural information. nih.gov
The fragmentation of this compound would likely proceed through several pathways:
Loss of the propionyl group: Cleavage of the amide bond could lead to the loss of the propionyl group (CH₃CH₂CO) or related fragments.
Decarboxylation: The loss of the carboxyl group as CO₂ is a common fragmentation pathway for benzoic acid derivatives.
Cleavage of the propionamide side chain: Fragmentation within the propionamide group itself can also occur.
Analysis of the mass spectra of related compounds, such as derivatives of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, shows characteristic fragmentation patterns that can be used to infer the behavior of this compound. nih.gov
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - COOH]⁺ | Loss of carboxylic acid group |
| [M - C₂H₅CO]⁺ | Loss of propionyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to electronic transitions between different energy levels.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the amino, carboxylic acid, and propionamide groups, which act as chromophores and auxochromes, will influence the position and intensity of these absorption maxima (λ_max). The aromatic amino acids tryptophan and tyrosine are known to absorb light in the UV region, which is a principle used to quantify proteins. youtube.com
Studies on similar compounds, such as derivatives of N-(4-chlorophenyl)propanamide, have utilized UV-Vis spectroscopy to investigate their electronic properties. researchgate.net The electronic properties, such as frontier molecular orbital energies (HOMO and LUMO) and the energy gap, can be correlated with the observed UV-Vis spectra and further elucidated through computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net
Table 4: Predicted UV-Vis Absorption for this compound
| Transition | Expected Wavelength Range (nm) |
|---|---|
| π → π* | 200 - 350 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pan.pl This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov
A single-crystal X-ray diffraction study of this compound would reveal its exact molecular conformation in the solid state. It would also elucidate the packing of the molecules in the crystal lattice, which is governed by intermolecular forces. Hydrogen bonds involving the amino, carboxylic acid, and amide groups are expected to play a significant role in the crystal packing.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-aminobenzoic acid |
| 2-amino-5-bromobenzoic acid |
| 2-amino-5-chlorobenzothiazole |
| 2-amino-5-fluorobenzoic acid |
| 2-amino-5-iodobenzoic acid |
| 2-amino-5-methylbenzoic acid |
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine |
| N-(4-chlorophenyl)propanamide |
| Tryptophan |
Structure Property Relationships in 2 Amino 5 Propionamidobenzoic Acid Systems
Influence of Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of 2-amino-5-propionamidobenzoic acid are significantly influenced by the electronic effects of its substituents. The benzene (B151609) ring is substituted with an amino (-NH₂) group at the 2-position, a propionamido (-NHC(O)CH₂CH₃) group at the 5-position, and a carboxylic acid (-COOH) group at the 1-position.
The acidity of the carboxylic acid is also modulated by these substituents. Generally, electron-withdrawing groups increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity. libretexts.org The amino group at the ortho position can form an intramolecular hydrogen bond with the carboxylic acid group, which can influence its acidity and reactivity.
The chemical stability of this compound is largely dependent on the robustness of the amide bond. Amide bonds are generally stable due to resonance delocalization. However, they can be susceptible to hydrolysis under strong acidic or basic conditions. The presence of the amino and carboxylic acid groups on the same ring could potentially lead to intramolecular catalysis or degradation pathways under certain conditions.
Table 1: Electronic Effects of Substituents on the Benzene Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -COOH | 1 | -I (withdrawing) | -R (withdrawing) | Deactivating |
| -NH₂ | 2 | -I (withdrawing) | +R (donating) | Activating |
| -NHC(O)CH₂CH₃ | 5 | -I (withdrawing) | +R (donating) | Deactivating (net) |
Conformational Analysis and Intermolecular Interactions
The three-dimensional conformation of this compound and the non-covalent interactions it forms are critical to its solid-state structure and properties. The molecule possesses several rotatable bonds, leading to various possible conformations.
Conformational Analysis: The orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. While some degree of rotation is possible, significant deviation from planarity would disrupt the π-conjugation. More importantly, the propionamido side chain has multiple rotatable bonds, including the C-N bond of the amide and the C-C bonds of the ethyl group. The amide bond itself is known to have a high rotational barrier, leading to a generally planar conformation. Studies on related N-acyl amino acids suggest that both cis and trans conformations about the amide bond are possible, with the trans isomer usually being more stable. nih.govnih.gov Intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations. For instance, a hydrogen bond can form between the N-H of the amino group and the carbonyl oxygen of the carboxylic acid. nih.gov
Intermolecular Interactions: this compound is rich in hydrogen bond donors (-COOH, -NH₂, amide N-H) and acceptors (C=O of carboxyl, C=O of amide, -NH₂). This allows for a variety of strong intermolecular hydrogen bonding interactions, which are expected to dominate the crystal packing. Common hydrogen bonding motifs in related structures include:
Carboxylic Acid Dimers: Two molecules can form a cyclic dimer through hydrogen bonds between their carboxylic acid groups. researchgate.net
Amide Chains: The N-H and C=O groups of the propionamido substituent can form extended chains or tapes through intermolecular hydrogen bonds.
Acid-Amide and Acid-Amino Interactions: Hydrogen bonds can form between the carboxylic acid of one molecule and the amide or amino group of a neighboring molecule. nih.govrsc.org
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor Group(s) | Acceptor Group(s) |
| Hydrogen Bonding | -COOH, -NH₂, Amide N-H | C=O (carboxyl), C=O (amide), -NH₂ |
| π-π Stacking | Benzene Ring | Benzene Ring |
| Van der Waals | Ethyl Group | Ethyl Group, Benzene Ring |
Correlations between Molecular Architecture and Supramolecular Assembly Propensity
The specific molecular architecture of this compound directly influences its tendency to form ordered, long-range structures known as supramolecular assemblies. The presence and relative positions of the functional groups are the primary determinants of the resulting solid-state structure.
The strong directionality of the hydrogen bonds dictates the formation of predictable patterns, or synthons. For example, the carboxylic acid dimer synthon often leads to the formation of one-dimensional chains or tapes. mdpi.com The interplay of multiple hydrogen bonding sites can lead to more complex two-dimensional layered structures or three-dimensional networks.
Inferred from studies on similar aminobenzoic acid derivatives, it is highly probable that the supramolecular assembly of this compound will be governed by robust hydrogen-bonded networks, with contributions from π-π stacking, leading to a stable crystalline solid. rsc.orgmdpi.com
Computational and Theoretical Studies of 2 Amino 5 Propionamidobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic structure of 2-Amino-5-propionamidobenzoic acid, providing insights into its stability and reactivity. nih.gov
Detailed research findings from these calculations yield critical data points. The optimization of the molecular geometry reveals the most stable three-dimensional arrangement of the atoms. From this optimized structure, various electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov
Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and hyperconjugative interactions within the molecule. researchgate.net While specific studies on this compound are not prevalent, the methodologies are well-established for analogous compounds like other amino acid derivatives. nih.govnih.gov
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance in Reactivity Prediction |
|---|---|---|
| Optimized Molecular Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides the foundational structure for all other calculations. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary indicator of chemical reactivity and stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies sites for electrostatic interactions and potential reactivity. researchgate.net |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Atomic Charges | Calculated charge distribution on each atom (e.g., Mulliken charges). | Helps in understanding intramolecular charge transfer. researchgate.net |
Molecular Docking Simulations for Molecular Recognition Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mjpms.inbenthamscience.com This method is instrumental in structure-based drug design for evaluating how a compound might fit into the active site of a biological target. mjpms.in
The process involves preparing the 3D structures of both the ligand and the protein receptor. The protein is typically held rigid, while the ligand is allowed to be flexible. nih.gov A scoring function is then used to estimate the binding affinity, often expressed as a binding free energy (ΔG) and an inhibition constant (Ki). nih.gov Lower binding energies indicate a more stable and favorable interaction.
Docking simulations for derivatives of propanoic acid have been performed using programs like AutoDock. nih.gov In such studies, a grid box is defined around the active site of the target protein, and algorithms like the Lamarckian genetic algorithm are used to explore various binding poses of the ligand. nih.gov The results not only provide a binding score but also detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov Validation of the docking protocol is often performed by redocking a known co-crystallized ligand to ensure the method can accurately reproduce the experimental binding mode, typically requiring a root-mean-square deviation (RMSD) of ≤ 2.0 Å. nih.gov
Table 2: Typical Output from Molecular Docking Simulations
| Parameter | Description | Significance in Molecular Recognition |
|---|---|---|
| Binding Energy (ΔG) | The estimated free energy of binding between the ligand and the protein. | A lower value indicates stronger, more favorable binding. nih.gov |
| Inhibition Constant (Ki) | The calculated inhibition constant based on the binding energy. | Predicts the concentration of the ligand required to inhibit the protein's function. nih.gov |
| Binding Pose | The predicted 3D orientation of the ligand within the receptor's active site. | Shows the spatial fit and potential for interaction. |
| Hydrogen Bonds | Specific hydrogen bond interactions formed between the ligand and protein residues. | Key contributors to binding specificity and affinity. |
| Hydrophobic Interactions | Non-polar interactions between the ligand and protein residues. | Important for the stability of the protein-ligand complex. |
| RMSD | Root-Mean-Square Deviation from a reference structure (if available). | Used to validate the accuracy of the docking protocol. nih.govresearchgate.net |
Mechanistic Computational Studies of Reaction Pathways
Mechanistic computational studies utilize quantum mechanics to investigate the detailed step-by-step process of a chemical reaction. These studies are essential for understanding how a molecule like this compound might be synthesized or how it might metabolize. While specific published studies on the reaction pathways of this particular compound are not available, the general approach is well-defined.
The primary goal is to map the potential energy surface of the reaction. This involves identifying and calculating the energies of reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
By calculating the activation energy, researchers can predict the feasibility and rate of a reaction under different conditions. These studies can also reveal the precise electronic and geometric changes that occur during the reaction, providing a dynamic picture of bond breaking and formation. This level of detail is invaluable for optimizing reaction conditions in chemical synthesis or for predicting potential metabolic pathways in a biological system.
Force Field Development and Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long timescales. Molecular dynamics (MD) simulations, which use classical mechanics, are better suited for studying the dynamic behavior and conformational flexibility of molecules like this compound in a solvent or bound to a protein. nih.gov
A prerequisite for accurate MD simulations is a reliable force field, which is a set of parameters that defines the potential energy of the system. nih.gov For novel or unnatural amino acids, specific force field parameters often need to be developed. nih.govdntb.gov.ua This process involves deriving parameters, such as atomic charges, bond lengths, angles, and dihedral terms, that are compatible with established force fields like AMBER or CHARMM. rsc.orgbiorxiv.org These parameters are typically derived by fitting them to high-level quantum mechanical calculations to ensure they accurately reproduce the molecule's geometry and energetic profile. dntb.gov.uarsc.org
Once a force field is established, MD simulations can be performed. These simulations model the movement of every atom in the system over time by solving Newton's equations of motion. nih.gov A typical simulation runs for nanoseconds to microseconds and provides a trajectory of atomic coordinates. researchgate.net Analysis of this trajectory allows for a detailed conformational analysis, revealing the different shapes the molecule adopts and the frequency of each conformation. nih.gov Key analyses include calculating the root-mean-square deviation (RMSD) to assess structural stability and generating Ramachandran plots to analyze the conformational preferences of the peptide backbone. nih.govnih.gov These simulations provide critical insights into the molecule's flexibility, which is often linked to its biological function. researchgate.net
Table 3: Process for Force Field Development and MD Simulation
| Step | Description | Objective |
|---|---|---|
| 1. Quantum Mechanical Calculations | Perform high-level QM calculations (e.g., MP2, B3LYP) on the molecule to obtain reference data. nih.govrsc.org | To generate accurate geometric, energetic, and electrostatic data for parameterization. |
| 2. Parameter Derivation | Fit force field parameters (charges, bonds, angles, dihedrals) to the QM data. | To create a classical mechanical model that mimics the quantum mechanical behavior. dntb.gov.ua |
| 3. Force Field Validation | Test the new parameters by comparing MM calculations against QM data for various conformations. | To ensure the force field is accurate and transferable. nih.gov |
| 4. MD System Setup | Place the molecule in a simulation box, add solvent (e.g., water), and ions to neutralize the system. nih.gov | To create a realistic environment for simulating the molecule's behavior. |
| 5. MD Simulation | Run the simulation for a desired length of time (e.g., nanoseconds to microseconds). researchgate.netnih.gov | To generate a trajectory of the molecule's dynamic movements. |
| 6. Trajectory Analysis | Analyze the simulation output to study conformational changes, stability (RMSD), and interactions. nih.govnih.gov | To understand the dynamic behavior and conformational landscape of the molecule. |
Advanced Applications of 2 Amino 5 Propionamidobenzoic Acid
Utilization as a Chemical Intermediate in Complex Molecule Synthesis
The strategic placement of reactive functional groups on the aromatic ring of 2-amino-5-propionamidobenzoic acid makes it a versatile intermediate in the synthesis of more complex molecules. The amino and carboxylic acid groups provide sites for a variety of chemical transformations, allowing for the construction of larger, more intricate molecular architectures.
For instance, the amino group can be readily diazotized and subsequently replaced with a wide range of other functional groups, a cornerstone of aromatic chemistry. Similarly, the carboxylic acid moiety can be converted into esters, amides, or acid chlorides, providing further avenues for molecular elaboration. The propionamido group, while less reactive, influences the electronic properties of the aromatic ring and can participate in hydrogen bonding, which can be a crucial factor in directing the assembly of larger structures.
The synthesis of various heterocyclic compounds and substituted benzoic acid derivatives often employs starting materials with similar functionalities. For example, the synthesis of 2-amino-3,5-diiodobenzoic acid has been reported and characterized, highlighting the utility of substituted aminobenzoic acids in creating new chemical entities with specific properties. nih.gov While not directly involving this compound, this research underscores the general synthetic strategies applied to this class of compounds.
Role in Materials Science and Polymer Chemistry
The distinct chemical features of this compound also lend themselves to applications in materials science and the development of novel polymers.
Precursors for Functional Polymer Synthesis
Amino acids and their derivatives are increasingly being explored as precursors for the synthesis of functional polymers with tailored properties. nih.govnih.gov The presence of both an amino and a carboxylic acid group in this compound allows it to act as a monomer or a functionalizing agent in polymerization reactions. For example, it could be incorporated into polyamide or polyester (B1180765) chains through condensation polymerization.
The propionamido side group offers a site for further modification or can influence the bulk properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. The development of polymers from bio-based precursors like 2,5-furandicarboxylic acid is an area of active research, and similarly, amino acid-based monomers contribute to the creation of sustainable and functional materials. nih.gov The synthesis of poly(amino acids) from 2,5-diketopiperazines represents an alternative route to producing biodegradable polymers for various applications. whiterose.ac.uk
Building Blocks for Self-Assembled Materials
The principles of self-assembly, where molecules spontaneously organize into ordered structures, are central to modern materials science. nih.gov Amino acids are recognized as excellent building blocks for creating self-assembled materials due to their ability to form multiple non-covalent interactions, such as hydrogen bonds and π-π stacking. nih.govnih.govnih.gov
The structure of this compound is well-suited for directing self-assembly processes. The carboxylic acid and amino groups can form strong, directional hydrogen bonds, while the benzene (B151609) ring can participate in aromatic stacking interactions. The propionamido group can also engage in hydrogen bonding, further guiding the formation of specific supramolecular architectures. This controlled assembly can lead to the formation of nanomaterials like nanofibers, nanoribbons, and hydrogels with potential applications in biomedicine and nanotechnology. nih.govnih.gov The concept of using self-assembling peptides as building blocks for functional materials is a well-established field, and single amino acid derivatives like this compound can be seen as fundamental units in this bottom-up approach to material design. researchgate.net
Supramolecular Chemistry Applications
Supramolecular chemistry focuses on the chemistry "beyond the molecule," exploring the design and synthesis of complex systems held together by non-covalent interactions. The ability of this compound to engage in specific molecular recognition events makes it a valuable tool in this field.
Host-Guest Interactions and Molecular Recognition Systems
The design of synthetic host molecules that can selectively bind to specific guest molecules is a major goal of supramolecular chemistry. nih.gov The functional groups of this compound can be utilized to create binding pockets that are complementary in size, shape, and chemical nature to a target guest. For example, the carboxylic acid can act as a hydrogen bond donor and acceptor, while the amino group can also participate in hydrogen bonding.
The study of host-guest systems often involves understanding the subtle interplay of various non-covalent forces. For instance, research on molecular recognition has shown that minimizing acid-base interactions in a host-guest system can alter binding selectivity. kiku.dk The principles of molecular recognition with boronic acids, which bind to diols, provide another example of how specific functional groups can be used to create selective receptors. nih.gov While not directly involving this compound, these studies illustrate the fundamental concepts that would govern its use in molecular recognition systems. The development of chiroptical sensors based on host-guest complexation with macrocycles further highlights the potential for creating sophisticated sensing materials. mdpi.com
Design of Self-Assembled Supramolecular Architectures
The ability of molecules to self-assemble into well-defined, larger structures is a key aspect of supramolecular chemistry. nih.gov The specific arrangement of hydrogen bond donors and acceptors, along with the potential for aromatic interactions, makes this compound an attractive building block for the construction of supramolecular architectures.
By carefully designing the molecular structure, it is possible to program the formation of specific patterns, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. rsc.org The study of self-assembling aromatic amino acid enantiomers has demonstrated that chirality can play a critical role in the resulting morphology and mechanical properties of the assembled nanostructures. elsevierpure.com The concept of using boronic acids as tools for self-assembly further illustrates how dynamic covalent chemistry can be employed to create organized architectures. rsc.org These principles can be applied to molecules like this compound to create novel materials with tailored functions. The self-assembly of fatty acids with the building blocks of biological polymers also provides a model for how simple molecules can form complex, functional aggregates. mdpi.com
Analytical Chemistry Method Development
Despite a comprehensive search, no specific quantitative analytical procedures or applications as a reference standard have been found for this compound in the reviewed literature.
Development of Quantitative Analytical Procedures
There is no specific information available in the scientific literature detailing the development of quantitative analytical procedures for this compound. While methods for similar compounds, such as other aminobenzoic acid derivatives, are documented, these cannot be directly attributed to this compound itself.
Application as a Reference Standard in Chemical Analysis
No records were found of this compound being used as a certified reference standard in chemical analysis. The development and certification of a reference standard require extensive purity analysis and characterization, and there is no indication that this has been performed for this specific compound.
Future Research Directions and Emerging Opportunities for 2 Amino 5 Propionamidobenzoic Acid
The scientific journey of a chemical compound does not end with its synthesis and initial characterization. For 2-Amino-5-propionamidobenzoic acid, a molecule possessing a versatile aminobenzoic acid scaffold, the future holds significant promise. Emerging opportunities lie in leveraging cutting-edge technologies and innovative chemical strategies to unlock its full potential. Future research is poised to explore its integration with advanced manufacturing, discover novel transformations, develop predictive models to understand its behavior, and engineer sustainable synthetic pathways. These endeavors will be crucial in defining its role in medicinal chemistry and materials science.
Q & A
Q. What are the optimal synthetic routes for 2-amino-5-propionamidobenzoic acid, and how can reaction yields be maximized?
- Methodological Answer : Synthesis typically involves coupling 2-amino-5-aminobenzoic acid with propionic anhydride under controlled pH (6–7) and temperature (40–60°C). Monitor reaction progress via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to assess intermediate formation . Yields can be improved by optimizing stoichiometric ratios (e.g., 1:1.2 for amine:anhydride) and using catalysts like DMAP (4-dimethylaminopyridine) . Purification via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) is recommended .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) and FT-IR spectroscopy:
- ¹H NMR : Look for characteristic peaks at δ 6.8–7.2 ppm (aromatic protons), δ 2.3–2.5 ppm (propionamide methylene), and δ 1.1–1.3 ppm (terminal methyl group) .
- FT-IR : Confirm amide bonds via N–H stretching (~3300 cm⁻¹) and C=O stretching (~1650 cm⁻¹) .
Cross-validate with mass spectrometry (ESI-MS) for molecular ion [M+H]⁺ at m/z 222.1 (calculated) .
Q. What stability challenges arise during storage, and how can degradation be minimized?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in airtight containers at –20°C with desiccants (silica gel). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation kinetics. Monitor via HPLC for byproducts (e.g., free benzoic acid or propionamide fragments) .
Advanced Research Questions
Q. How do electronic and steric effects of the propionamide substituent influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density distribution and steric hindrance around the amide group. Compare with experimental data from X-ray crystallography (if single crystals are obtainable) to correlate molecular geometry with reactivity . Use model reactions (e.g., coupling with glycine methyl ester) to quantify activation energy barriers via Arrhenius plots .
Q. What are the limitations of current analytical methods in resolving enantiomeric impurities in this compound?
- Methodological Answer : Standard HPLC methods may fail to separate enantiomers due to the lack of chiral centers. Implement chiral chromatography (Chiralpak AD-H column, hexane/isopropanol mobile phase) or derivatize with a chiral agent (e.g., Marfey’s reagent) for LC-MS/MS analysis . Validate method sensitivity using spiked samples with known impurity levels (LOD < 0.1%) .
Q. How can conflicting solubility data in polar solvents (e.g., DMSO vs. water) be reconciled for this compound?
- Methodological Answer : Conduct phase-solubility studies at varying temperatures (25–50°C) and pH (3–9). Use Hansen solubility parameters to correlate solvent polarity with dissolution capacity. For discrepancies, assess aggregation behavior via dynamic light scattering (DLS) or NMR diffusion-ordered spectroscopy (DOSY) .
Contradiction Analysis & Research Design
Q. How should researchers address inconsistencies in reported biological activity data for this compound?
- Methodological Answer :
- Systematic Review : Meta-analyze published datasets (e.g., IC₅₀ values) to identify outliers and confounding variables (e.g., cell line variability, assay conditions) .
- Dose-Response Validation : Replicate key assays (e.g., enzyme inhibition) under standardized conditions (triplicate runs, positive/negative controls) .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-amino-5-hydroxybenzoic acid) to isolate functional group contributions .
Q. What ethical and validity risks arise in preclinical studies involving this compound?
- Methodological Answer :
- Validity Threats : Batch-to-batch variability (address via certificates of analysis from suppliers) and solvent toxicity (use saline/cyclodextrin carriers) .
- Ethical Risks : Adhere to 3Rs principles (Replacement, Reduction, Refinement) for animal studies. Submit protocols to institutional review boards (IRBs) for approval .
Key Recommendations
- Collaborative Validation : Cross-institute studies to resolve data contradictions (e.g., solubility, bioactivity) .
- Open Data Repositories : Share crystallographic data (CIF files) and synthetic protocols in public databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
